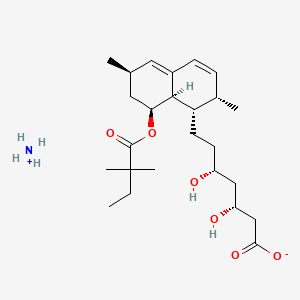

Simvastatin acid (ammonium)

Description

Structure

3D Structure of Parent

Properties

CAS No. |

139893-43-9 |

|---|---|

Molecular Formula |

C25H43NO6 |

Molecular Weight |

453.6 g/mol |

IUPAC Name |

(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid;azane |

InChI |

InChI=1S/C25H40O6.H3N/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;/h7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29);1H3/t15-,16-,18+,19+,20-,21-,23-;/m0./s1 |

InChI Key |

FFPDWNBTEIXJJF-OKDJMAGBSA-N |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)C.N |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)C.N |

Appearance |

Solid powder |

Other CAS No. |

139893-43-9 |

Pictograms |

Corrosive; Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Simvastatin ammonium salt |

Origin of Product |

United States |

The Significance of Simvastatin As an Hmg Coa Reductase Inhibitor in Cardiovascular Research

Simvastatin's primary mechanism of action is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. drugbank.comdroracle.ai This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), a critical and rate-limiting step in the biosynthesis of cholesterol. droracle.ainih.gov By blocking this enzyme, particularly in the liver, simvastatin (B1681759) effectively reduces the endogenous production of cholesterol. drugbank.com This reduction in hepatic cholesterol leads to an upregulation of low-density lipoprotein (LDL) receptors on liver cells, which in turn increases the clearance of LDL cholesterol (often termed "bad cholesterol") from the bloodstream. drugbank.comwikipedia.org

The profound impact of this mechanism on lipid profiles has made simvastatin a vital tool in cardiovascular research. Studies have consistently demonstrated its ability to lower total cholesterol, LDL cholesterol, apolipoprotein B, and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol. drugbank.comnih.gov This modulation of lipids is directly linked to a reduced risk of atherosclerosis and subsequent cardiovascular events. drugbank.comnih.gov

Landmark clinical trials have solidified the importance of statins like simvastatin in both primary and secondary prevention of cardiovascular disease. nih.govahajournals.org Research has shown significant reductions in all-cause mortality and cardiovascular mortality in high-risk patients treated with simvastatin. nih.gov Beyond its lipid-lowering effects, research has uncovered pleiotropic effects of simvastatin, including improved endothelial function, anti-inflammatory actions, and plaque stabilization, further broadening its scope in cardiovascular research. nih.govahajournals.orgoup.com

Table 1: Key Research Findings on Simvastatin's Cardiovascular Effects

| Research Area | Finding | Reference |

|---|---|---|

| Lipid Regulation | Effectively lowers LDL-C, Total Cholesterol, and Triglycerides. | drugbank.com |

| Endothelial Function | Augments both stimulated and basal nitric oxide dilator functions of the endothelium within one month of treatment. | ahajournals.org |

| Inflammation | Exhibits immunomodulatory effects independent of lipid lowering, including reversing increased monocyte adhesion to the endothelium in sepsis models. | ahajournals.org |

| Atherosclerosis | High-dose therapy is associated with a significantly greater reduction in the rate of progression of atherosclerosis. | nih.gov |

| Cardiovascular Events | Associated with significant reductions in all-cause mortality and cardiovascular mortality in high-risk patients. | nih.gov |

The Role of the Ammonium Salt Form in Simvastatin Research and Development

Overview of Simvastatin Synthesis Pathways Involving Ammonium Salt Intermediates

The transformation of lovastatin (B1675250) into simvastatin is primarily achieved through three main methodologies: the re-esterification route, the direct alkylation route, and a biocatalytic method. ekb.egnaturalspublishing.com Both traditional chemical routes are multi-step processes that often rely on the formation of an ammonium salt of simvastatin's open-ring form (dihydroxy acid) to aid in isolation and purification before the final ring-closing step (lactonization). naturalspublishing.comgoogle.comepo.org

The re-esterification pathway involves the complete removal of lovastatin's original 2-methylbutyrate (B1264701) side chain, followed by the introduction of the desired 2,2-dimethylbutyrate side chain. ekb.egnaturalspublishing.com Conversely, the direct alkylation strategy adds a methyl group directly to the existing side chain. ekb.egnaturalspublishing.com While direct alkylation has fewer steps, the re-esterification route often yields a higher quality product due to easier separation of products from starting materials. ekb.egnaturalspublishing.com More recently, a highly efficient biocatalytic pathway has been developed, which also utilizes an ammonium salt of the monacolin J precursor and produces simvastatin ammonium salt directly. gordon.eduepa.govepa.gov

Chemical Synthetic Modifications from Lovastatin Precursors

The re-esterification strategy begins with the hydrolysis of lovastatin, typically using a base like potassium hydroxide (B78521) or lithium hydroxide, to cleave the 2-methylbutyrate ester and open the lactone ring, yielding a triol acid intermediate known as monacolin J acid. naturalspublishing.comepo.orgmdpi.com This intermediate is then relactonized to form a diol lactone. naturalspublishing.com After a series of protection and acylation steps to introduce the new 2,2-dimethylbutyryl side chain, the resulting simvastatin derivative is processed. mdpi.comekb.eg

A critical step in many patented processes involves converting the open-ring dihydroxy acid form of simvastatin into its ammonium salt. naturalspublishing.comepo.orgjustia.com For example, a simvastatin acetate intermediate can be reacted with methanol (B129727) and an acid to form a dihydroxy methyl ester, which is then treated with ammonium hydroxide to produce the dihydroxy ammonium salt. epo.org This salt is then heated to induce relactonization, yielding the final simvastatin product. epo.org Similarly, after hydrolyzing a simvastatin butylamide intermediate with sodium hydroxide and acidifying, the resulting dihydroxy acid is reacted with ammonium hydroxide to form the ammonium salt (XVI), which is subsequently heated to produce simvastatin. justia.com This precipitation as an ammonium salt is a crucial purification step, allowing for the isolation of the simvastatin precursor from the reaction mixture before the final cyclization. google.comgoogle.com

| Step | Description | Key Reagents | Intermediate Formed | Reference |

| 1. Hydrolysis | Lovastatin is hydrolyzed to remove the 2-methylbutyrate side chain and open the lactone ring. | Potassium Hydroxide (KOH) or Lithium Hydroxide (LiOH) | Monacolin J (triol acid) | naturalspublishing.com, mdpi.com |

| 2. Relactonization | The triol acid is heated to form the diol lactone. | Heat, Acid | Diol Lactone | naturalspublishing.com |

| 3. Protection | The reactive hydroxyl groups are protected to ensure selective acylation. | t-Butyldimethylsilyl chloride (TBDMSCl) | Protected Diol Lactone | mdpi.com, ekb.eg |

| 4. Re-acylation | The new 2,2-dimethylbutyryl side chain is attached. | 2,2-dimethylbutyryl chloride | Protected Simvastatin | mdpi.com |

| 5. Deprotection & Salt Formation | The protecting groups are removed and the open-ring acid is converted to its ammonium salt for purification. | Hydrofluoric acid (HF) or Tetrabutylammonium (B224687) fluoride (B91410) (TBAF), Ammonium Hydroxide (NH₄OH) | Simvastatin Dihydroxy Acid Ammonium Salt | epo.org, justia.com |

| 6. Cyclization | The ammonium salt is heated to close the lactone ring. | Heat | Simvastatin | epo.org, justia.com |

The direct methylation route offers a more direct, though often challenging, pathway to simvastatin by adding a methyl group to the C2' position of the lovastatin side chain. gordon.eduepa.gov This approach typically involves converting lovastatin into an amide, such as lovastatin butylamide or cyclopropylamide, by reacting it with the corresponding amine. google.comepo.org This process opens the lactone ring. epo.org

The crucial methylation step is then carried out by treating the amide intermediate with a strong base, such as a metal amide like lithium pyrrolidide, to form an enolate, which is subsequently alkylated with methyl iodide. google.comepo.org This yields the C-methylated amide intermediate. google.com Following methylation, the intermediate is hydrolyzed to its free acid form. google.com This free acid is then converted to its ammonium salt, which facilitates purification and isolation. google.com Finally, the purified simvastatin ammonium salt is cyclized, often by heating in a solvent like toluene (B28343), to yield the final simvastatin lactone. google.comgoogle.com Some processes have been developed to directly methylate lovastatin amine salts without the need for protecting groups, directly producing the simvastatin ammonium salt. wipo.int

In the re-esterification route, the C13 hydroxyl group of the diol lactone is typically protected with a bulky silyl (B83357) group, such as a tert-butyldimethylsilyl (TBDMS) group, to prevent it from reacting during the subsequent acylation of the C8 hydroxyl. gordon.eduekb.egnih.gov After the 2,2-dimethylbutyryl side chain is successfully installed, the silyl protecting group must be removed in a deprotection step, for example, using tetrabutylammonium fluoride. ekb.eg

In the direct methylation route, the two hydroxyl groups on the open pyranone ring of the lovastatin amide intermediate are often protected, for instance, as TBDMS ethers, before the methylation reaction. epo.orgrsc.org After methylation, these silyl groups are removed, commonly with hydrofluoric acid, before the final hydrolysis and cyclization steps. justia.com The necessity of these protection and deprotection steps contributes significantly to the cost and waste generated in traditional chemical syntheses of simvastatin. epa.govrsc.org

Biocatalytic Synthesis via Engineered Enzymes

A groundbreaking and greener alternative to the multi-step chemical syntheses is the biocatalytic production of simvastatin using an engineered enzyme. epa.goveurekalert.org This process leverages a specific acyltransferase, LovD, which naturally catalyzes the final step in lovastatin biosynthesis. mdpi.com Through directed evolution, highly efficient and stable variants of the LovD enzyme have been created that can synthesize simvastatin with remarkable specificity and yield. epa.goveurekalert.org

The process begins with the simple hydrolysis of lovastatin to monacolin J, which is then converted to its water-soluble ammonium salt. epa.govepa.gov This monacolin J ammonium salt serves as the substrate for the engineered LovD enzyme. epa.govepa.gov In a single enzymatic step, the LovD variant regioselectively transfers a 2,2-dimethylbutyryl group from a specialized acyl donor, dimethylbutyryl-S-methylmercaptopropionate (DMB-SMMP), to the C8 hydroxyl group of the monacolin J salt. epa.govmdpi.com

This reaction directly produces the water-insoluble ammonium salt of simvastatin, which precipitates from the aqueous reaction medium, allowing for easy separation and purification. gordon.eduepa.gov The final yield of simvastatin ammonium salt can be over 97%, with reaction completion in under 24 hours. gordon.eduepa.gov This biocatalytic route is highly advantageous as it eliminates the need for complex protection-deprotection steps and avoids the use of hazardous chemicals like methyl iodide and strong bases required in traditional syntheses. epa.govepa.gov

| Parameter | Description | Reference |

| Starting Material | Lovastatin is hydrolyzed to Monacolin J. | gordon.edu, epa.gov |

| Key Substrate | Water-soluble ammonium salt of Monacolin J. | epa.gov, epa.gov |

| Biocatalyst | Genetically evolved variant of LovD acyltransferase. | epa.gov, eurekalert.org |

| Acyl Donor | Dimethylbutyryl-S-methylmercaptopropionate (DMB-SMMP). | epa.gov, mdpi.com |

| Reaction | LovD-mediated regioselective acylation of the C8 hydroxyl on Monacolin J ammonium salt. | epa.gov, epa.gov |

| Product | Water-insoluble ammonium salt of Simvastatin. | gordon.eduepa.gov |

| Yield/Conversion | >97% yield of simvastatin ammonium salt; >99% conversion of monacolin J. | gordon.edu, epa.gov |

| Key Advantages | Eliminates protection/deprotection steps, avoids hazardous reagents, high yield and specificity, environmentally friendly. | epa.gov, eurekalert.org, epa.gov |

Application of Genetically Evolved Variants of LovD Acyltransferase

The biocatalytic synthesis of simvastatin from monacolin J acid (MJA) has been significantly advanced through the application of genetically engineered enzymes. nih.gov The key enzyme in this process is the LovD acyltransferase, originating from the fungus Aspergillus terreus. nih.govresearchgate.net In its natural role, LovD catalyzes the acylation of MJA to produce lovastatin. nih.gov However, the wild-type LovD enzyme exhibits suboptimal properties for the synthesis of simvastatin, which requires the use of a different acyl donor, specifically a synthetic α-dimethylbutyryl thioester. nih.govnih.gov

To overcome the limitations of the native enzyme, researchers have employed directed evolution to create superior LovD variants. nih.govresearchgate.net This protein engineering approach involves generating libraries of mutated enzymes and screening for variants with enhanced properties for simvastatin synthesis. epa.gov The process has yielded mutants with marked improvements in catalytic efficiency, thermal stability, and solubility. nih.govnih.gov

One of the initial successes in this area resulted in an engineered LovD variant with an approximately 11-fold increase in activity within an Escherichia coli-based biocatalytic system. nih.govnih.gov Further intensive evolution efforts, such as the nine-iteration process undertaken by Codexis, involved screening tens of thousands of variants. epa.gov This led to the development of an enzyme with an approximately 1,000-fold improvement in activity, along with enhanced stability and tolerance to product inhibition. epa.gov

Structural and mutational studies have provided insights into how these genetic modifications enhance enzyme function. nih.govresearchgate.net Beneficial mutations have been identified in several key areas of the enzyme structure. For instance, mutations within the substrate entrance channel and in buried residues have been shown to improve the formation of the acyl-enzyme complex with the acyl donor, α-dimethylbutyryl-S-methyl-mercaptopropionate (DMB-SMMP), and facilitate the subsequent acyl transfer to MJA. unirioja.es X-ray crystallography of an improved mutant, G5, revealed that the beneficial mutations help stabilize the enzyme in a more compact conformation that is favorable for catalysis. nih.govnih.gov Subsequent research has focused on "deconvoluting" the effects of mutations accumulated during directed evolution, leading to the design of new variants like LovD-BuCh2, which achieves catalytic efficiency comparable to highly mutated versions but with significantly fewer mutations. researchgate.netresearchgate.net

| Enzyme Variant | Key Improvements | Reported Increase in Activity | Significance |

|---|---|---|---|

| Wild-Type LovD | Baseline activity for simvastatin synthesis. nih.gov | N/A | Starting point for directed evolution. nih.gov |

| G5 Mutant | Improved catalytic efficiency, solubility, and thermal stability. nih.govnih.gov | ~11-fold in an E. coli system. nih.govnih.gov | Demonstrated the feasibility of enhancing LovD via directed evolution. |

| Codexis Variant (e.g., LovD9) | Greatly improved activity, in-process stability, and tolerance to product inhibition. epa.govresearchgate.net | ~1,000-fold. epa.gov | Enabled a commercially viable and efficient biocatalytic manufacturing process. epa.gov |

| LovD-BuCh2 | High catalytic efficiency (approx. 90% of LovD9) with 15 fewer mutations. researchgate.netresearchgate.net | Comparable to highly evolved variants. researchgate.net | Represents a more streamlined, rationally designed variant based on evolutionary insights. researchgate.net |

Green Chemistry Principles and Sustainable Biocatalytic Production

The biocatalytic production of simvastatin ammonium salt is a prime example of the successful application of green chemistry principles to pharmaceutical manufacturing. gordon.eduresearchgate.net This enzymatic process, which received a Presidential Green Chemistry Challenge Award, offers significant environmental and efficiency advantages over traditional multi-step chemical synthesis routes. epa.govacs.org

Traditional methods for converting lovastatin to simvastatin are mass-intensive, requiring numerous protection and deprotection steps. epa.govmdpi.com These older routes utilize large quantities of hazardous and toxic reagents, including tert-butyl dimethyl silane (B1218182) chloride, methyl iodide, and n-butyl lithium, which generate substantial chemical waste. epa.govgordon.edupharmtech.com In contrast, the biocatalytic pathway completely avoids these harmful substances. epa.gov

The key green features of the biocatalytic production of simvastatin ammonium salt include:

Use of a Greener Synthetic Pathway : The process employs an engineered enzyme (a variant of LovD acyltransferase) to perform a highly selective acylation. gordon.edu This enzymatic step replaces multiple chemical reactions, adhering to the green chemistry principle of reducing derivatization. acs.org The synthesis begins with the hydrolysis of lovastatin to monacolin J, which is then converted to its water-soluble ammonium salt. epa.gov The engineered enzyme then acylates this substrate to produce the water-insoluble simvastatin ammonium salt, which can be easily isolated. epa.govgordon.edu

Greener Reaction Conditions : The enzymatic reaction is conducted in an aqueous medium at ambient temperature and atmospheric pressure. mdpi.comgordon.edu This contrasts sharply with traditional chemical methods that often require harsh conditions and organic solvents, thereby improving energy efficiency and reducing solvent waste. mdpi.com

Design of Greener Chemicals : The acyl donor, α-dimethylbutyryl-S-methyl-mercaptopropionate (DMB-SMMP), was specifically chosen for its efficiency in the LovD-catalyzed reaction and its improved safety profile compared to traditional acylating agents like dimethylbutyryl chloride. epa.govpharmtech.com

Waste Reduction and Atom Economy : The biocatalytic route significantly reduces waste. epa.govacs.org The only major coproduct of the final synthesis step is methyl 3-mercaptopropionic acid, which can be recovered and recycled. epa.govpharmtech.com The process boasts a final yield of simvastatin ammonium salt exceeding 97% at high substrate concentrations (e.g., 75 g/L of monacolin J), a substantial improvement over the less than 70% yields typical of earlier chemical routes. epa.govgordon.edu This high efficiency contributes to a better atom economy and a lower E-factor (kg of waste per kg of product). acs.orgacs.org

Enhanced Sustainability : The immobilization of the engineered enzyme onto solid supports has been explored to develop continuous flow biocatalysis systems. acs.org This approach further enhances sustainability by allowing for enzyme reuse over multiple cycles and improving metrics like reaction mass efficiency. acs.org

| Parameter | Traditional Chemical Synthesis | Biocatalytic Production (leading to Ammonium Salt) |

|---|---|---|

| Key Reagents | tert-butyl dimethyl silane chloride, methyl iodide, n-butyl lithium, dimethylbutyryl chloride. epa.govgordon.edu | Engineered LovD acyltransferase, DMB-SMMP. epa.gov |

| Process Steps | Multi-step process involving protection/deprotection. mdpi.com | One-step enzymatic acylation of monacolin J ammonium salt. epa.govgordon.edu |

| Reaction Conditions | Often requires harsh temperatures and pressures, non-aqueous solvents. mdpi.com | Ambient temperature and pressure, aqueous medium. gordon.edu |

| Overall Yield | Typically less than 70%. gordon.edu | Over 97%. epa.govpharmtech.com |

| Waste Profile | Generates significant hazardous chemical waste. epa.gov | Minimal waste; coproducts can be recycled. epa.govmdpi.compharmtech.com |

| Green Chemistry Alignment | Poor alignment due to hazardous reagents and high waste. researchgate.net | Strong alignment through use of biocatalysis, safer reagents, and waste reduction. gordon.eduacs.org |

Mechanistic Investigations of Pharmacological and Biological Actions

Molecular Mechanism of HMG-CoA Reductase Inhibition by Simvastatin (B1681759) Hydroxy Acid

Competitive Inhibition and Regulation of the Mevalonate (B85504) Pathway

Simvastatin, in its active hydroxy acid form, functions as a potent competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. hep.com.cnarvojournals.orgahajournals.orgresearchgate.net This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the biosynthesis of cholesterol. ahajournals.orgoup.com The inhibitory action of simvastatin hydroxy acid stems from its structural similarity to the endogenous substrate, HMG-CoA. hep.com.cnahajournals.org This resemblance allows it to bind to the active site of the HMG-CoA reductase enzyme, thereby competing with and hindering the binding of the natural substrate. ahajournals.org

By competitively inhibiting HMG-CoA reductase, simvastatin effectively reduces the production of mevalonate. ahajournals.orgresearchgate.netplos.org This blockade of the mevalonate pathway leads to a decrease in the intracellular pool of cholesterol. oup.com A secondary consequence of this inhibition is the reduced synthesis of various non-sterol isoprenoid compounds, which are also derived from mevalonate. plos.orgnih.gov These isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are crucial for the post-translational modification of a variety of proteins involved in cellular signaling. nih.gov

The cellular response to the depletion of intracellular cholesterol involves an upregulation of the expression of LDL receptors on the cell surface. researchgate.net This leads to an increased uptake of low-density lipoprotein (LDL) cholesterol from the circulation, further contributing to the cholesterol-lowering effect of the drug. researchgate.netoup.com

Prodrug Conversion and In Vivo Hydrolysis to the Active Hydroxy Acid Form

Simvastatin is administered as an inactive lactone prodrug. nih.govnih.govarvojournals.org In this form, it is more readily absorbed after oral administration. nih.gov To exert its pharmacological effect, the inactive lactone ring must be hydrolyzed in vivo to its active open-ring β-hydroxy acid form, simvastatin hydroxy acid. hep.com.cnnih.govnih.govarvojournals.org

This conversion is a critical step for its activity, as the lactone form itself does not possess an inhibitory effect on HMG-CoA reductase. arvojournals.org The hydrolysis occurs primarily in the liver, but also in other tissues, and is facilitated by both enzymatic and non-enzymatic processes. nih.govnih.govarvojournals.org Key enzymes involved in this bioactivation are esterases, including carboxylesterases (CES) and paraoxonases (PON). nih.gov Studies have shown that the rate of this conversion can vary between species, with higher esterase activity in rodents leading to more rapid formation of the active metabolite. physiology.org The hydrolysis process is independent of NADPH. nih.gov The stability of the lactone form and the rate of its hydrolysis are also influenced by pH, with the conversion being significantly faster in alkaline conditions. hep.com.cn This reversible conversion between the lactone and the active acid form is a dynamic process within the body. ovid.comovid.com

Cardiovascular Pharmacodynamics Beyond Cholesterol Lowering

Vasorelaxant Activity and Endothelium-Dependent Mechanisms

Simvastatin has been shown to induce vasodilation in various vascular beds, an effect that is largely dependent on a functional endothelium. ahajournals.orgnih.gov This vasorelaxant property is not directly related to its systemic lipid-lowering effects and can be observed in acute settings. nih.gov

A primary mechanism underlying the endothelium-dependent vasorelaxation induced by simvastatin is the enhancement of the nitric oxide (NO) signaling pathway. ahajournals.orgnih.gov Simvastatin increases the production and bioavailability of NO, a potent vasodilator. ahajournals.orgnih.gov It achieves this by upregulating the expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for generating NO from L-arginine. hep.com.cnresearchgate.netphysiology.orgovid.comovid.com

The activation of eNOS by simvastatin is mediated through multiple signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway and the AMP-activated protein kinase (AMPK) pathway. hep.com.cnnih.govnih.gov By stimulating these kinases, simvastatin leads to the phosphorylation of eNOS, which enhances its enzymatic activity. hep.com.cnnih.gov

The resulting increase in NO production activates soluble guanylyl cyclase (sGC) in the vascular smooth muscle cells. arvojournals.orgnih.gov This enzyme, in turn, catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). nih.gov Elevated levels of cGMP then act as a second messenger, leading to the relaxation of vascular smooth muscle and subsequent vasodilation. arvojournals.orgarvojournals.orgnih.gov

| Mechanistic Step | Key Molecules Involved | Outcome |

| eNOS Activation | Simvastatin, PI3K/Akt, AMPK | Phosphorylation and activation of eNOS |

| NO Production | Activated eNOS, L-arginine | Increased synthesis of Nitric Oxide (NO) |

| sGC Activation | Nitric Oxide (NO) | Activation of soluble Guanylyl Cyclase (sGC) |

| cGMP Synthesis | Activated sGC, GTP | Increased production of cyclic GMP (cGMP) |

| Vasorelaxation | cyclic GMP (cGMP) | Relaxation of vascular smooth muscle |

In addition to the NO/cGMP pathway, simvastatin's vasorelaxant effects are also attributed to its ability to modulate intracellular calcium (Ca2+) concentrations in vascular smooth muscle cells. An increase in intracellular Ca2+ is a primary trigger for vasoconstriction. Simvastatin has been shown to interfere with this process through several mechanisms.

Research indicates that simvastatin can inhibit the release of calcium from intracellular storage sites, such as the sarcoplasmic reticulum. arvojournals.orgconsensus.app Furthermore, it can reduce the influx of extracellular calcium into the smooth muscle cells. arvojournals.org This is achieved, in part, by blocking voltage-dependent and receptor-operated Ca2+ channels. consensus.appplos.org By attenuating the rise in cytosolic Ca2+ levels, simvastatin impedes the calcium-dependent signaling pathways that lead to muscle contraction, thereby promoting vasorelaxation. plos.org

Effects on Potassium Channels (K+)

Simvastatin has been shown to exert effects on specific potassium channels, which may contribute to its pleiotropic actions beyond lipid-lowering. Research has focused on its impact on channels like Kv1.3 and KCa3.1, which are involved in monocyte migration and the formation of atherosclerosis. nih.govnih.gov

In studies using human monocytic THP-1 cells, simvastatin was found to significantly inhibit both the mRNA and protein expression of the Kv1.3 potassium channel. nih.govnih.gov Furthermore, whole-cell patch-clamp experiments demonstrated that a 10 μM concentration of simvastatin remarkably inhibited the current intensity of Kv1.3. nih.govnih.gov In contrast, simvastatin showed no effect on the expression or function of the KCa3.1 potassium channel. nih.govnih.gov

In clinical contexts, the expression of both Kv1.3 and KCa3.1 mRNA was found to be increased in peripheral blood mononuclear cells (PBMCs) of patients with coronary artery disease (CAD) compared to healthy individuals. nih.gov Treatment with simvastatin significantly inhibited the mRNA expression of Kv1.3 in these patients after one and three months, but had no impact on KCa3.1 expression. nih.gov These findings suggest that Kv1.3 in monocytes is a potential molecular target for the pleiotropic effects of simvastatin. nih.govnih.gov Additionally, other research implicates ATP-dependent potassium (KATP) channels in the protective mechanisms of simvastatin, particularly in the context of renal ischemia/reperfusion injury. nwlifescience.comiums.ac.irresearchgate.net

Table 1: Effect of Simvastatin on Potassium Channels in Monocytic Cells

| Channel | Effect on mRNA/Protein Expression | Effect on Current Intensity |

|---|---|---|

| Kv1.3 | Significantly inhibited nih.govnih.gov | Remarkably inhibited nih.govnih.gov |

| KCa3.1 | No effect nih.govnih.gov | No effect nih.govnih.gov |

Regulation of Plasma Lipoprotein Levels (LDL, VLDL, HDL)

Simvastatin is a 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor, which effectively alters plasma lipoprotein profiles. nih.govmdpi.com Its primary mechanism involves reducing cholesterol synthesis in hepatocytes, which leads to an up-regulation of low-density lipoprotein (LDL) receptors and increased removal of circulating LDL cholesterol. mdpi.comnih.gov

A 24-week study on patients with familial and polygenic hypercholesterolemia demonstrated significant reductions in plasma total and LDL cholesterol concentrations. nih.gov In patients with familial hypercholesterolemia, mean plasma total cholesterol decreased by 36%, and LDL cholesterol decreased by 43%. nih.gov Similarly, in patients with polygenic hypercholesterolemia, total cholesterol was reduced by 31%, and LDL cholesterol by 37%. nih.gov

The treatment also leads to a significant decrease in apolipoprotein B concentrations by 29% in both groups. nih.gov While statins are highly effective at lowering LDL, they also reduce triglyceride levels and can cause a modest increase in high-density lipoprotein (HDL) cholesterol. nih.govimrpress.com The study confirmed an increase in plasma HDL cholesterol, with rises observed in both HDL2 and HDL3 subfractions. nih.gov The reduction in triglycerides is attributed to the enhanced clearance of VLDL remnants by the up-regulated LDL receptors. nih.gov

Table 2: Impact of 24-Week Simvastatin Treatment on Plasma Lipoproteins

| Lipoprotein/Apolipoprotein | Condition | Mean Percentage Change |

|---|---|---|

| Total Cholesterol | Familial Hypercholesterolemia | -36% nih.gov |

| Polygenic Hypercholesterolemia | -31% nih.gov | |

| LDL Cholesterol | Familial Hypercholesterolemia | -43% nih.gov |

| Polygenic Hypercholesterolemia | -37% nih.gov | |

| Apolipoprotein B | Familial & Polygenic | -29% nih.gov |

| HDL Cholesterol | Familial & Polygenic | Increased nih.gov |

Exploratory Research into Pleiotropic Effects

Beyond its established role in cholesterol reduction, simvastatin exhibits numerous cholesterol-independent or "pleiotropic" effects that are a subject of extensive research. mdpi.comnih.gov These actions are largely attributed to the inhibition of the mevalonate pathway, which not only produces cholesterol but also essential isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.govnih.gov These isoprenoids are crucial for the post-translational modification and function of various signaling proteins, including small GTPases like Ras and Rho. scielo.org.comdpi.com By disrupting these processes, simvastatin can influence a wide array of cellular functions, such as proliferation, apoptosis, and differentiation, leading to potential antitumoral effects. nih.govnih.gov

Antitumoral Effects and Cellular Signaling Pathways

Substantial preclinical evidence suggests that simvastatin possesses anticancer properties, mediated through the induction of apoptosis (programmed cell death) and inhibition of cell proliferation across various cancer models. nih.govnih.gov These antitumoral effects are linked to its ability to modulate critical cellular signaling pathways that are often dysregulated in cancer. plos.org

Inhibition of PI3K/Akt/mTOR Signaling

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and proliferation that is frequently overactive in cancer. Simvastatin has been shown to markedly suppress this signaling cascade. nih.gov In breast cancer models, simvastatin treatment led to the dephosphorylation of key downstream effectors, including Akt and the S6 ribosomal protein (S6RP). nih.gov This inhibitory effect is partly achieved by increasing the expression of the tumor suppressor PTEN. nih.gov Similarly, in renal cell carcinoma, simvastatin was found to inhibit the phosphorylation of both AKT and mTOR in a time- and dose-dependent manner, contributing to its anti-proliferative and anti-motility effects. plos.org The inhibition of this pathway is a key mechanism underlying simvastatin's ability to suppress tumor growth. nih.govplos.org

Modulation of MAPK/ERK Pathway

The MAPK/ERK pathway is another crucial signaling route that governs cell proliferation and survival. Research indicates that simvastatin can deactivate this pathway in cancer cells. nih.gov In studies on breast cancer, simvastatin inhibited the MAPK/ERK pathway by dephosphorylating c-Raf and ERK1/2. nih.gov The dephosphorylation of sequential components, including c-Raf, MEK1/2, and ERK1/2, has been consistently observed. nih.gov In renal cancer cells, simvastatin also suppressed the phosphorylation of ERK. plos.org This modulation of the MAPK/ERK pathway contributes significantly to the compound's antitumoral activity, suggesting its potential as a multi-targeted agent that can inhibit both the PI3K/AKT/mTOR and MAPK/ERK signaling pathways. nih.govnih.gov

Induction of Apoptosis and Suppression of Proliferation in Cancer Models

A primary outcome of simvastatin's action on cancer cells is the induction of apoptosis and the suppression of proliferation. nih.govnih.gov Simvastatin treatment has been shown to induce features of apoptosis, such as increased DNA fragmentation, in various human cancer cell lines. nih.gov This pro-apoptotic effect is often mediated by regulating the BCL-2 family of proteins, specifically by increasing the expression of the pro-apoptotic gene Bax while down-regulating the anti-apoptotic gene BCL-2. nih.goveuropeanreview.org

Simultaneously, simvastatin inhibits cancer cell proliferation. europeanreview.orgd-nb.info This is achieved by inducing cell cycle arrest, often in the G1 phase, which prevents cells from progressing to the S phase of DNA synthesis. nih.govd-nb.info This arrest is associated with changes in the expression of cell cycle regulatory proteins, including the downregulation of cyclin D1 and c-myc, and the upregulation of p21 and p27. nih.gov These dual actions of promoting cell death and halting proliferation have been observed in a wide range of cancer models, including breast, renal, and nasopharyngeal carcinomas, as well as osteosarcoma. nih.govscielo.org.coplos.orgeuropeanreview.org

Table 3: Summary of Simvastatin's Antitumoral Actions in Cancer Models

| Cancer Model | Key Molecular/Cellular Effects |

|---|---|

| Breast Cancer | Induces apoptosis; Suppresses proliferation; Deactivates PI3K/Akt/mTOR and MAPK/ERK pathways nih.gov |

| Renal Cell Carcinoma | Suppresses cell growth; Induces apoptosis; Inhibits phosphorylation of AKT, mTOR, and ERK plos.org |

| Nasopharyngeal Carcinoma | Suppresses cell proliferation; Induces apoptosis; Inhibits NF-κB pathway; Downregulates Bcl-2, upregulates Bax and caspase-3 europeanreview.org |

| Various Cancer Cells | Induces apoptosis via overexpression of Bax and inhibition of BCL-2 nih.gov |

| Triple-Negative Breast Cancer | Promotes cell cycle arrest and induces apoptosis d-nb.info |

Neuroprotective Potential and Brain Cholesterol Homeostasis Regulation

Simvastatin, owing to its lipophilic nature, possesses the ability to cross the blood-brain barrier, which allows it to directly influence the central nervous system. nih.govresearchgate.net This characteristic is central to its potential therapeutic applications in various brain complications, including neurological disorders and brain tumors. nih.gov The brain maintains a delicate cholesterol homeostasis, largely independent of peripheral cholesterol, with most of its cholesterol being synthesized locally within astrocytes and then transported to neurons. researchgate.net Simvastatin can influence this intricate balance, which has been suggested as a potential mechanism for its therapeutic effects in neurological diseases. nih.gov

Research has indicated that simvastatin may offer neuroprotection through mechanisms beyond its primary cholesterol-lowering action. In studies involving traumatic brain injury (TBI) in rats with pre-existing hypercholesterolemia, simvastatin treatment attenuated motor deficits. nih.gov This neuroprotective effect was linked to the compound's anti-neuroinflammatory properties, as it significantly reduced the activation of neuronal TNFR1 and apoptosis, rather than its impact on serum cholesterol levels, which remained high. nih.gov

However, the modulation of brain cholesterol by simvastatin can also have complex consequences. Long-term administration of simvastatin has been shown to decrease cholesterol levels specifically in the hippocampus. researchgate.net This reduction in hippocampal cholesterol was associated with impaired synaptic plasticity and deficits in recognition and spatial memory in mice, effects which were reversible upon discontinuation of the drug. researchgate.net This highlights the critical role of cholesterol in normal brain function and suggests that the neurological impact of simvastatin is multifaceted.

Table 1: Effects of Simvastatin on Brain and Neuronal Function

| Area of Investigation | Observed Effect of Simvastatin | Potential Mechanism | Reference Study Context |

|---|---|---|---|

| Blood-Brain Barrier Permeability | High, due to lipophilic nature. | Allows direct action on the central nervous system. | General review of statin properties. nih.govresearchgate.net |

| Neuroprotection Post-TBI | Attenuated motor deficits and neuronal apoptosis. | Anti-neuroinflammatory effects, not cholesterol reduction. nih.gov | Rat model of traumatic brain injury. nih.gov |

| Hippocampal Function | Impaired synaptic plasticity and cognitive function. | Significant decrease in hippocampal cholesterol levels. researchgate.net | Long-term administration in mice. researchgate.net |

| Brain Tumor Growth | Inhibition of medulloblastoma growth. | Inhibition of cancer cell proliferation and hedgehog signaling. nih.gov | Studies on medulloblastoma pathophysiology. nih.gov |

Impact on Protein Prenylation and RAS/MAPK Signaling Cascades

Simvastatin's mechanism of action extends beyond cholesterol synthesis to the crucial post-translational modification of proteins known as prenylation. By inhibiting the enzyme HMG-CoA reductase, simvastatin blocks the mevalonate pathway, thereby depleting the cell of essential isoprenoid intermediates, namely farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.gov These isoprenoids are vital for the attachment of lipid anchors to a variety of intracellular G-proteins, including those in the Ras and Rho families. nih.gov

This process, called prenylation, is a prerequisite for the proper membrane localization and function of these proteins. nih.gov Consequently, by disrupting prenylation, simvastatin can effectively suppress the downstream signaling pathways mediated by Ras and Rho. nih.gov Among the most significant of these are the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, such as the RAS/RAF/MEK/ERK pathway, which are frequently overactive in many cancers and play key roles in cell proliferation, differentiation, and survival. nih.govnih.gov

Research in breast cancer has shown that simvastatin markedly inhibits the MAPK/ERK pathway by dephosphorylating key components like c-Raf and ERK1/2. nih.gov Similarly, in studies on acute myeloid leukemia (AML) cells with FLT3/ITD mutations, simvastatin was found to selectively eradicate these cells by downregulating the MEK/ERK and p38-MAPK signaling pathways. nih.gov This anti-leukemic activity was directly linked to the disruption of the HMG-CoA reductase pathway, underscoring the importance of inhibiting protein prenylation as a therapeutic strategy. nih.gov

Table 2: Simvastatin's Impact on Prenylation and Downstream Signaling

| Target Process/Pathway | Key Molecules Inhibited by Simvastatin | Downstream Consequence | Cell/Disease Context |

|---|---|---|---|

| Mevalonate Pathway | HMG-CoA Reductase | Decreased levels of Mevalonate, FPP, and GGPP. nih.gov | General, Breast Cancer, AML. nih.govnih.gov |

| Protein Prenylation | Ras, Rho, Rac G-proteins. nih.govresearchgate.net | Impaired membrane localization and function. nih.gov | General, Macrophages. nih.govresearchgate.net |

| MAPK/ERK Signaling | c-Raf, ERK1/2, MEK. nih.govnih.gov | Dephosphorylation and deactivation of the pathway. nih.govnih.gov | Breast Cancer, AML. nih.govnih.gov |

| p38-MAPK Signaling | p38 | Downregulation of the pathway. nih.gov | AML. nih.gov |

Association with AMPK Activation Mechanisms

A significant aspect of simvastatin's pleiotropic effects involves the activation of 5'-adenosine monophosphate-activated protein kinase (AMPK), a crucial cellular energy sensor. nih.govd-nb.info AMPK activation plays a central role in maintaining metabolic homeostasis and influences a wide array of cellular processes, including inflammation, cell proliferation, and apoptosis. nih.govd-nb.info Statins, including simvastatin, have been shown to activate AMPK in various physiological and pathological contexts, leading to therapeutic effects in different conditions. nih.gov

The activation of AMPK by simvastatin is not necessarily linked to its cholesterol-lowering properties but may be related to direct targeting of signaling pathways within cells. nih.gov In cancer biology, simvastatin-induced AMPK activation can inhibit tumor growth and viability. nih.gov One elucidated mechanism involves the post-transcriptional downregulation of hypoxia-inducible factor-1α (HIF-1α). Simvastatin treatment increases the phosphorylation and activation of AMPK, which in turn suppresses HIF-1α protein levels and its downstream pro-angiogenic factors, thereby inhibiting tumor angiogenesis. nih.gov

Furthermore, the activation of AMPK by simvastatin can synergize with other therapeutic agents. In bladder cancer cells, simvastatin activates AMPK, leading to an increase in histone acetylation. researchgate.net This effect, when combined with a histone deacetylase inhibitor, results in a cooperative induction of cancer cell death. researchgate.net These findings indicate that AMPK activation is a key mechanism through which simvastatin exerts its diverse biological effects, including anti-tumor and cardio-protective actions. nih.gov

Table 3: Mechanisms and Consequences of AMPK Activation by Simvastatin

| Upstream Event | Downstream Effect of AMPK Activation | Biological Outcome | Study Context |

|---|---|---|---|

| Simvastatin Treatment | Increased phosphorylation of AMPK. nih.gov | Activation of AMPK as a cellular energy sensor. nih.govd-nb.info | Breast Cancer Cells. nih.gov |

| AMPK Activation | Post-transcriptional downregulation of HIF-1α protein. nih.gov | Inhibition of tumor angiogenesis. nih.gov | Breast Cancer Models. nih.gov |

| AMPK Activation | Induction of histone acetylation. researchgate.net | Synergistic killing of cancer cells (with HDAC inhibitors). researchgate.net | Bladder Cancer Cells. researchgate.net |

| AMPK Activation | Activation of endothelial nitric oxide synthase (eNOS). nih.govahajournals.org | Cardio-protective effects. nih.gov | Endothelial Cells, Animal Models. nih.govahajournals.org |

Modulation of Organic Anion Transporting Polypeptide 3A1 (OATP3A1) Expression

Simvastatin's interaction with transport proteins is crucial for its distribution and effects in various tissues. Specifically, simvastatin acid is a substrate for the Organic Anion Transporting Polypeptide 3A1 (OATP3A1), a membrane transporter encoded by the SLCO3A1 gene. nih.govfrontiersin.org OATP3A1 is expressed in several human tissues, including the heart, brain, and testis. nih.govfrontiersin.org Its presence in cardiomyocytes and the brain suggests it may play a significant role in modulating the exposure of these tissues to simvastatin. nih.govfrontiersin.org

Studies using HEK293 cells transfected with the OATP3A1 gene have characterized the kinetics of simvastatin acid transport. The uptake is efficient, with a Michaelis-Menten constant (Km) of 0.017 ± 0.002 µM and a maximal velocity (Vmax) of 0.995 ± 0.027 fmol/min/105 cells. nih.gov The transport process is also pH-dependent, showing greater efficiency at a more acidic pH of 5.5. nih.gov

Interestingly, treatment with simvastatin acid has been shown to modulate the expression of OATP3A1 itself in both primary human cardiomyocytes and OATP3A1-transfected HEK293 cells. nih.gov Furthermore, the uptake of simvastatin acid via OATP3A1 can be significantly influenced by the presence of other substrates for the transporter, such as benzylpenicillin and cyclosporine, indicating a potential for drug-drug interactions that could alter clinical outcomes. nih.gov This modulation of transporter expression and function highlights a complex feedback mechanism that could influence the local concentration and therapeutic action of simvastatin.

Table 4: Kinetic Parameters of Simvastatin Acid Transport by OATP3A1

| Kinetic Parameter | Value | Experimental System |

|---|---|---|

| Michaelis-Menten Constant (Km) | 0.017 ± 0.002 µM | HEK293 cells transfected with OATP3A1 gene. nih.gov |

| Maximal Velocity (Vmax) | 0.995 ± 0.027 fmol/min/105 cells | HEK293 cells transfected with OATP3A1 gene. nih.gov |

| Optimal pH for Uptake | pH 5.5 | HEK293 cells transfected with OATP3A1 gene. nih.gov |

Degradation Pathways and Stability Profiling

Hydrolytic Degradation Mechanisms of Simvastatin (B1681759) Ammonium (B1175870) Salt

Hydrolysis is a primary pathway for the degradation of drugs containing ester or lactone functionalities. Simvastatin contains a lactone ring that is susceptible to hydrolysis, leading to the formation of its active β-hydroxy acid form. scispace.com

The hydrolytic degradation of simvastatin is significantly influenced by pH and temperature. scispace.comnih.govresearchgate.net Studies have demonstrated that the degradation follows pseudo-first-order kinetics. scispace.comnih.govresearchgate.net The rate of hydrolysis is markedly faster in alkaline conditions compared to acidic or neutral pH. scispace.comnih.govresearchgate.netproquest.comoup.com

The instability of simvastatin increases as the pH rises; above pH 9, the hydrolysis becomes spontaneous even at room temperature. In contrast, the molecule shows greater stability at acidic pH values. For instance, at 25°C, simvastatin at pH 7 is 22 times more stable than at pH 8, and at pH 5, its stability increases 160-fold compared to its stability at pH 8. scispace.com The conversion of the lactone form to the hydroxy acid is strongly pH-dependent, with substantial conversion occurring at physiological and alkaline pH. nih.gov

The rate of degradation is also temperature-dependent, increasing as the temperature rises. The activation energy for the hydrolysis at pH 6 has been calculated to be 19.9 Kcal/mol, which is consistent with the energy required for the cleavage of a lactone moiety. scispace.com

| pH | Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) | Time for 10% Degradation (t₉₀) (h) |

|---|---|---|---|

| 5 | 0.00053 | 1307.7 | 198.9 |

| 6 | 0.00086 | 806.0 | 122.6 |

| 7 | 0.00378 | 183.3 | 27.9 |

| 8 | 0.08320 | 8.3 | 1.3 |

Data extrapolated from studies conducted at higher temperatures. scispace.com

The principal product of hydrolytic degradation, under both acidic and basic conditions, is simvastatin β-hydroxy acid (or simply simvastatin acid). nih.govuclan.ac.uk This occurs through the cleavage and opening of the lactone ring. scispace.com The formation of simvastatin acid does not affect the primary chromophoric structure of the molecule, meaning the UV spectrum of the degradation product is similar to that of the parent simvastatin.

The identification and characterization of simvastatin acid are typically performed using advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is widely used to separate simvastatin from its degradation products. proquest.com Further confirmation of the structure is achieved through Liquid Chromatography-Mass Spectrometry (LC-MS), which provides molecular weight information. sciex.comijpsonline.com Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) are also employed for detailed structural elucidation of the synthesized impurity standard. nih.gov In one study, the acid-hydrolyzed sample showed a major degradation product with a mass-to-charge ratio (m/z) of 437.29, corresponding to simvastatin acid. sciex.com

Other Stress-Induced Degradation Pathways

Beyond hydrolysis, simvastatin is susceptible to degradation when exposed to other environmental stressors such as light, heat, and oxidative conditions. nih.govtandfonline.com

The photostability of simvastatin depends on its physical state. In the solid state, simvastatin is observed to be very stable with minimal evidence of degradation even after 24 hours of exposure to high-intensity UV light (320 to 400 nm). One study reported insignificant photodegradation (< 0.45%) under accelerated conditions (40°C/75% RH) with no formation of degradation products. manuscriptsystem.com However, when in solution, simvastatin exhibits significant degradation after 24 hours of light exposure, leading to a unique profile of degradation products. Another study noted that under UV light, significant degradation was observed, leading to the formation of anti-rosuvastatin isomers and other unknown impurities, although this finding pertains to a different statin and may not be directly applicable. proquest.com

Thermal stress can induce the degradation of simvastatin, particularly in the presence of oxygen. nih.gov Studies show that thermal degradation is observed at temperatures of 353 K (80°C) and higher when oxygen is present. nih.gov In an inert atmosphere, such as under nitrogen, no decomposition was observed at temperatures up to 373 K (100°C). nih.gov When simvastatin was stressed as a dry powder at 115°C for 60 minutes, sufficient degradation occurred to detect several degradation products. Some of these products were the same as those observed under oxidative stress. Thermogravimetric analysis (TGA) has shown that simvastatin begins to show signs of degradation at 220°C, with about 80% of the drug lost between 220°C and 290°C. mdpi.com

Simvastatin is highly susceptible to oxidative degradation. proquest.comtandfonline.com Forced degradation studies using hydrogen peroxide (H₂O₂) as the oxidizing agent have shown significant decomposition. proquest.comnih.gov Treating simvastatin with a 7.5% hydrogen peroxide solution at 55°C for 45 minutes resulted in approximately 15% degradation and the formation of numerous degradation products. In another study, 5.68% degradation was achieved by treating the compound with 30% H₂O₂ at 40°C for 45 minutes. nih.gov The oxidative decomposition has been reported to be a first-order reaction. tandfonline.com Mass spectrometry analysis indicates that the degradation process involves the oxidation of the hexahydronaphthalene (B12109599) fragment of the simvastatin molecule. nih.gov

| Stress Condition | Parameters | Observations |

|---|---|---|

| Acid Hydrolysis | 1 N HCl, 100°C, 4 h | Degradation observed, but less sensitive than to alkaline hydrolysis. proquest.com |

| Alkaline Hydrolysis | 1 N NaOH, 100°C, 4 h | Complete degradation; formation of simvastatin acid. proquest.com |

| Oxidative | 7.5% H₂O₂, 55°C, 45 min | ~15% degradation with multiple degradation products. |

| Thermal (Solid) | 115°C, 60 min | Sufficient degradation to detect multiple products. |

| Photolytic (Solid) | UV Lamp (320-400 nm), 24 h | Very stable, little to no degradation. |

| Photolytic (Solution) | UV Lamp (320-400 nm), 24 h | Significant degradation with a unique product profile. |

Factors Influencing Degradation and Stability of Simvastatin Ammonium Salt

The stability of simvastatin ammonium salt, the hydrolyzed open-ring form of simvastatin, is intricately linked to the equilibrium between this hydroxy acid form and its parent lactone, simvastatin. The degradation and stability of the ammonium salt are therefore governed by conditions that influence this equilibrium, primarily through hydrolysis and subsequent degradation pathways. Key environmental factors influencing its stability include the solvent system, buffer composition, and temperature.

Impact of Solvent Systems and Buffer Composition on Stability

The composition of the solvent system and the pH, as controlled by buffers, are critical determinants of the stability of simvastatin ammonium salt in solution. The degradation of simvastatin to its hydroxy acid form, which exists as the ammonium salt in the presence of ammonia (B1221849), is significantly influenced by the polarity and pH of the medium.

Research indicates that the conversion of the lactone form of simvastatin to the hydroxy acid is strongly pH-dependent tue.nlnih.gov. In aqueous solutions, this hydrolysis is accelerated under alkaline conditions. At physiological pH (around 7.4) and higher, there is a substantial conversion of the lactone to the hydroxy acid form tue.nlnih.gov. Conversely, under acidic conditions (pH below 4), the lactone form is more stable, and the rate of hydrolysis to the hydroxy acid is significantly reduced researchgate.net. This suggests that simvastatin ammonium salt is more stable and less prone to cyclization back to the lactone form in neutral to alkaline aqueous environments.

The presence of different buffer species can also influence the degradation kinetics. For instance, studies on protein stability have shown that buffer components can interact with solutes and affect their stability, a principle that can be extended to pharmaceutical compounds amazonaws.comnih.gov. While specific studies on a wide range of buffer species for simvastatin ammonium salt are limited, phosphate (B84403) buffers have been commonly used in hydrolytic stability studies of simvastatin researchgate.netresearchgate.net. The ionic strength of the buffer solution can also play a role in the stability of the dissolved compound amazonaws.com.

In terms of solvent systems, the presence of organic co-solvents can modulate the stability profile. For instance, the interconversion between the lactone and hydroxy acid forms is observed to be slower in water compared to acetonitrile (B52724), indicating that the solvent environment plays a significant role in the kinetics of this equilibrium . The solubility of simvastatin and its ammonium salt also varies in different organic solvents, which can indirectly affect its stability by altering the molecular mobility and the potential for degradation reactions researchgate.net. A study on the preparation of simvastatin ammonium salt highlights the use of various organic solvents such as chloroform, ethyl acetate (B1210297), and methanol (B129727), suggesting that the stability of the salt is sufficient in these media for processing google.com.

The following table summarizes the general influence of pH on the equilibrium between simvastatin and simvastatin hydroxy acid (the form of the ammonium salt in solution).

| pH Range | Predominant Form | Relative Stability of Ammonium Salt |

|---|---|---|

| Acidic (pH < 4) | Lactone (Simvastatin) | Less stable (prone to cyclization) |

| Neutral to Alkaline (pH ≥ 7) | Hydroxy Acid (Ammonium Salt) | More stable |

Role of Temperature on Degradation Kinetics

Temperature is a critical factor that significantly accelerates the degradation kinetics of simvastatin and its ammonium salt. The degradation process, particularly hydrolysis of the lactone ring to form the hydroxy acid, is highly temperature-dependent and generally follows pseudo-first-order kinetics researchgate.netresearchgate.net.

Studies have demonstrated a direct correlation between increasing temperature and the rate of simvastatin degradation across various pH levels researchgate.net. For instance, the hydrolysis rate constants for simvastatin increase substantially with a rise in temperature from 40°C to 80°C researchgate.net. This indicates that at elevated temperatures, the formation of the hydroxy acid (and therefore the ammonium salt) from the lactone is favored, but this also implies that the hydroxy acid itself may be susceptible to further degradation at these temperatures.

The activation energy for the hydrolysis of the lactone moiety has been calculated, providing a quantitative measure of the temperature sensitivity of this reaction researchgate.net. In the solid state, thermal degradation of simvastatin is observed at temperatures of 353 K (80°C) and above, particularly in the presence of oxygen ung.sinih.gov. This degradation involves the oxidation of the hexahydronaphthalene part of the molecule ung.sinih.gov. While this data pertains to the lactone form, it provides insight into the thermal lability of the core molecular structure, which is shared by the ammonium salt.

The table below, derived from hydrolytic studies of simvastatin, illustrates the effect of temperature on the degradation rate constant (k) at a specific pH.

| Temperature (°C) | pH | Rate Constant (k) Multiplier (Approx.) |

|---|---|---|

| 40 | 6 | 1x |

| 60 | 6 | ~4.4x |

| 80 | 6 | ~7.9x (relative to 60°C) |

Comparative Stability Profiles: Solid-State versus Solution

The physical state of simvastatin ammonium salt, whether in solid form or in solution, has a profound impact on its stability. Generally, chemical compounds are more stable in the solid state due to reduced molecular mobility, which limits the potential for degradation reactions.

In the solid state, simvastatin has been shown to be relatively stable, with no decomposition observed at temperatures up to 373 K (100°C) under inert atmospheres like nitrogen or reduced pressure ung.sinih.gov. However, in the presence of oxygen, thermal degradation can occur at lower temperatures ung.sinih.gov. This suggests that the solid form of simvastatin ammonium salt would also exhibit greater stability compared to its solution form, provided it is protected from atmospheric oxygen and high temperatures. The stability of amorphous simvastatin in the solid state has also been investigated, revealing that the preparation method and particle size can influence its physical and chemical stability nih.gov.

In contrast, the stability of simvastatin in solution is significantly lower and is highly dependent on the factors discussed previously, such as pH, temperature, and solvent composition. The dynamic equilibrium between the lactone and hydroxy acid forms in solution makes it more susceptible to degradation. Forced degradation studies have shown that while solid simvastatin is quite stable, the compound in solution undergoes significant degradation under various stress conditions, including exposure to light caymanchem.com.

The following table provides a comparative overview of the stability of simvastatin and its ammonium salt in the solid state versus in solution.

| State | Key Stability Factors | General Stability Profile |

|---|---|---|

| Solid-State | - Temperature

| Generally stable, especially under inert atmospheres. Degradation is primarily oxidative at elevated temperatures. |

| Solution | - pH

| Less stable due to hydrolysis and the equilibrium with the lactone form. Stability is highly dependent on the specific solution conditions. |

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of simvastatin (B1681759). The choice of technique depends on the specific requirements of the analysis, such as the complexity of the sample matrix, the required sensitivity, and the desired throughput.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely employed technique for the routine analysis of simvastatin. nih.govoup.com These methods are valued for their reliability, precision, and robustness. oup.com Separation is typically achieved on non-polar stationary phases, such as C8 or C18 columns, using a polar mobile phase. nih.govwjbphs.com

The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier, most commonly acetonitrile (B52724) or methanol (B129727). wjbphs.comnih.gov Isocratic elution is frequently used for simpler assays, providing consistent and reproducible results. nih.gov UV detection is the most common mode of detection, with the wavelength typically set around 238 nm, which corresponds to the chromophore of the simvastatin molecule. wjbphs.comfishersci.com The performance of RP-HPLC methods is rigorously validated according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness. ekb.egnih.gov For instance, a developed method might show linearity in a concentration range of 2-200 µg/mL with a low limit of detection, such as 5 ng/mL. wjbphs.com

| Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity Range | Reference |

|---|---|---|---|---|---|

| C18 ODS Hypersil | Acetonitrile:Phosphate Buffer (pH 4.5, 0.01M) (65:35 v/v) | 1.0 | 238 | Not Specified | nih.gov |

| ZORBAX SB-C18 (4.6 mm × 250 mm, 5 µm) | Acetonitrile:0.025 mol/L NaH2PO4 (65:35) | 1.0 | 238 | 2-200 µg/mL | wjbphs.com |

| Symmetry C18 (75 mm × 4.6 mm; 3.5 µm) | Ammonium Acetate Buffer (10 mM; pH 4.0):Acetonitrile (40:60 v/v) | 1.0 (up to 3.5 min), then 2.0 | 220 | 1-16 µg/mL | nih.gov |

| Arcus EP-C18 (4.6 mm x 250 mm) | KH2PO4 solution (0.05 M):Methanol (20:80 V/V), pH 5 | 1.0 | 240 | 2-10 µg/mL | ekb.eg |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and substantially faster analysis times. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures.

A UHPLC method was successfully developed for assessing the degradation behavior of simvastatin under various stress conditions. nih.gov This method utilized a Poroshell 120 EC C18 column and a gradient elution with a mobile phase composed of 20 mM ammonium formate (B1220265) (pH 4.0) and acetonitrile. nih.gov The short run times and high efficiency of UHPLC make it particularly suitable for high-throughput screening and for resolving complex mixtures containing simvastatin and its numerous degradation products or impurities. nih.gov The enhanced sensitivity of UHPLC is also advantageous for bioanalytical applications where sample volumes are limited and analyte concentrations are low.

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers advantages such as high sample throughput, low operating costs, and minimal sample preparation. asianpubs.org For simvastatin analysis, HPTLC methods typically use pre-coated silica (B1680970) gel 60F254 plates as the stationary phase. researchgate.net

A mobile phase consisting of a mixture of solvents like chloroform, methanol, and toluene (B28343) is used to achieve separation. asianpubs.orgbiomedpharmajournal.org After development, densitometric scanning is performed in absorbance mode at a wavelength around 237-239 nm for quantification. asianpubs.org The method's performance is evaluated by the retention factor (Rf), which for simvastatin is typically around 0.60 to 0.74 depending on the specific mobile phase used. asianpubs.orgbiomedpharmajournal.org HPTLC methods have been validated for linearity, with a typical concentration range for simvastatin being 200-500 ng per spot. asianpubs.org

| Stationary Phase | Mobile Phase | Detection Wavelength (nm) | Rf Value | Linearity Range (ng/spot) | Reference |

|---|---|---|---|---|---|

| Silica gel 60F254 TLC plates | n-hexane:acetone (6:4 v/v) | 234 | 0.39 ± 0.05 | Not Specified | researchgate.net |

| Pre-coated TLC plate | Chloroform:methanol:toluene (6:2:2 v/v/v) | 239 | 0.602 ± 0.03 | 200-500 | asianpubs.org |

| RP18 plate | Methanol:Water:Acetic acid (60:40:0.1) | 237 | Not Specified | 100-500 | scirp.org |

| Silica gel plates | Chloroform:methanol:toluene:glacial acetic acid (3:4:2:1 v/v/v/v) | 210 | 0.74 | 25-300 | biomedpharmajournal.org |

Mass Spectrometry-Based Detection and Characterization

Mass spectrometry (MS), particularly when coupled with liquid chromatography, provides unparalleled sensitivity and specificity for the analysis of simvastatin and its metabolites. It allows for definitive identification based on mass-to-charge ratio and fragmentation patterns, as well as highly sensitive quantification.

LC-MS is a powerful tool for identifying and characterizing the metabolites of simvastatin. In vitro studies using rat liver microsomes and hepatocytes have utilized LC-MS platforms, including ion trap and triple quadrupole (QqQ) systems, to perform metabolic profiling. mdpi.com

These studies have successfully identified a large number of phase-I metabolites. mdpi.com Simvastatin's protonated molecular ion [M+H]⁺ is observed at an m/z of 419. mdpi.com Through detailed analysis of the mass spectra and fragmentation patterns, novel metabolites such as exomethylene simvastatin acid, monohydroxy simvastatin acid, and dihydrodiol simvastatin acid have been identified. mdpi.com Comprehensive metabolite profiling using high-throughput LC-MS/MS has revealed that simvastatin treatment significantly affects multiple metabolic pathways beyond lipid metabolism, impacting amino acids, peptides, nucleotides, and vitamins. nih.gov

For quantitative bioanalysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and specificity compared to other methods. nih.govnih.gov This technique is essential for pharmacokinetic studies where plasma concentrations of simvastatin and its active metabolite, simvastatin acid, are very low. nih.govmedpharmres.com

The analysis is typically performed on a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. medpharmres.com In this mode, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process drastically reduces background noise and chemical interference. nih.gov For simvastatin, a common transition monitored is m/z 419.3 → 199.0, while for simvastatin acid, it is often m/z 437.2 → 303.2. scielo.brnih.gov Electrospray ionization (ESI) is the most common ionization source, with simvastatin often analyzed in positive ion mode and its acidic metabolite in negative ion mode to maximize sensitivity. wjbphs.comoup.com These methods can achieve very low limits of quantification (LLOQ), often in the sub-ng/mL range (e.g., 0.1 to 0.4 ng/mL), making them suitable for detecting the low circulating concentrations of the drug and its metabolites in biological fluids. nih.govscielo.brnih.gov

| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | LLOQ (ng/mL) | Reference |

|---|---|---|---|---|---|

| Simvastatin | Positive ESI | 441.3 ([M+Na]⁺) | 325 | 0.25 | nih.gov |

| Simvastatin | Positive ESI | 436.00 ([M+NH₄]⁺) | 285.15 | Not Specified | medpharmres.com |

| Simvastatin Acid | Negative ESI | 435.10 ([M-H]⁻) | 319.15 | Not Specified | medpharmres.com |

| Simvastatin | Positive ESI | 419.3 | 199.0 | 0.4 | scielo.br |

| Simvastatin | Positive ESI | 436.3 | 285.2 | 0.25 | nih.gov |

| Simvastatin Acid | Positive ESI | 437.2 | 303.2 | 0.25 | nih.gov |

Applications in Forced Degradation Studies Using UPLC-MS

Forced degradation studies are a critical component of pharmaceutical development, providing insights into the stability of a drug substance and helping to identify potential degradation products. waters.com The use of Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) offers significant advantages in this area, including faster, higher-resolution separations, which are essential for developing stability-indicating methods. waters.com

In the context of simvastatin, forced degradation studies are conducted under various stress conditions, such as acid and base hydrolysis, oxidation, and thermal and photolytic stress. nih.govresearchgate.netsapub.org The objective is typically to achieve a target degradation of 10% to 20% of the active pharmaceutical ingredient (API). waters.com UPLC-MS is instrumental in monitoring these experiments, allowing for the separation and potential identification of degradation products. waters.comnih.gov

Research has shown that simvastatin degrades significantly under most stress conditions, with the exception of photolytic degradation where degradation is often minimal. sapub.orgmanuscriptsystem.com The specific conditions applied in these studies are meticulously controlled to ensure reproducible results. For instance, hydrolysis studies have been performed using 100 mM hydrochloric acid and 15 mM sodium hydroxide (B78521), both resulting in the desired 10-20% loss of the initial API. waters.com Oxidative degradation has been induced using hydrogen peroxide, while thermal stress has been applied to simvastatin as a dry powder at elevated temperatures. waters.com

The table below summarizes typical conditions and outcomes in forced degradation studies of simvastatin.

| Stress Condition | Stressor and Conditions | Observed Degradation | Reference |

| Acid Hydrolysis | 100 mM Hydrochloric Acid, 1 hour | 10-20% loss of API | waters.com |

| Base Hydrolysis | 15 mM Sodium Hydroxide, 45 minutes | 10-20% loss of API | waters.com |

| Oxidation | 7.5% Hydrogen Peroxide, 55°C for 45 minutes | ~15% degradation | waters.com |

| Thermal Degradation | Dry powder at 115°C for 60 minutes | Sufficient degradation to detect products | waters.com |

| Thermal Degradation | Exposed at 60°C for 24 hours | 38.93% degradation | researchgate.netmanuscriptsystem.com |

Experimental design methodologies, such as 2n full factorial design, are often employed to optimize degradation conditions and better understand the factors influencing the degradation pathways. nih.govresearchgate.net

Sample Preparation Strategies for Complex Matrices in Research

The accurate quantification of simvastatin and its related compounds in complex matrices, such as human plasma or tissue, presents significant analytical challenges due to potential inter-conversion and matrix interference. nih.gov Therefore, robust and efficient sample preparation is paramount.

A high-throughput method known as Salting-Out Assisted Liquid/Liquid Extraction (SALLE) has been successfully applied for the simultaneous determination of simvastatin and its active metabolite, simvastatin acid, in human plasma. nih.gov This technique involves the addition of a salt to an aqueous/organic mixture to induce phase separation. For simvastatin analysis, acetonitrile is used for protein precipitation, followed by the addition of a mass spectrometry-compatible salt to extract the analytes. nih.gov

The key advantages of the SALLE method include:

High-Throughput: A 96-well plate can be processed in approximately 20 minutes. nih.gov

Elimination of Evaporation Step: The seamless interface with LC-MS analysis removes the need for a drying-down step, reducing sample handling time and minimizing potential degradation from exposure to higher temperatures. nih.gov

Improved Stability: The short preparation time helps maintain sample integrity. nih.gov

For solid biological matrices like muscle tissue, different approaches are required. One effective method involves the homogenization of tissue samples using a bead mill homogenizer in the presence of an ammonium acetate buffer. nih.gov Following homogenization, the analytes are extracted using a mixture of organic solvents, such as methanol and ethanol (B145695). nih.gov

Another approach involves cryo-pulverization, where frozen tissues are ground into a homogenous powder using liquid nitrogen. nih.gov This method was found to be superior to homogenization for most tissue types, as it resulted in more efficient and complete extraction. nih.gov The extraction is typically performed using a solvent mixture like methanol-water (9:1, v/v). nih.gov

Maintaining the integrity of simvastatin and its acid form during sample preparation and analysis is critical, as they can interconvert depending on pH and temperature. nih.gov Research has demonstrated that controlling the acidity to a pH of 4.5 throughout the sample preparation process is necessary to minimize the conversion of simvastatin to simvastatin acid. nih.gov Similarly, maintaining low temperatures (e.g., 2-4°C) is crucial for sample stability. nih.gov

The choice of buffer is also a key consideration, especially for methods employing mass spectrometry. Volatile buffers, such as ammonium acetate, are preferred as they are compatible with LC-MS systems. nih.gov For HPLC-UV methods, phosphate buffers are commonly used to control the pH of the mobile phase, with a pH of 4.0 often being optimal for the separation of simvastatin and its degradation products. sapub.orgmanuscriptsystem.com In dissolution studies, a buffer at pH 7.0 containing a surfactant like sodium dodecyl sulfate (B86663) has been found to be suitable. researchgate.net

Validation Parameters for Research Methodologies

Analytical methods developed for the quantification of Simvastatin ammonium salt in research settings must be validated to ensure they are reliable, reproducible, and accurate for their intended purpose. Validation is typically performed in accordance with International Conference on Harmonization (ICH) guidelines. nih.govnih.gov

Key validation parameters include linearity, range, precision, and accuracy.

Linearity and Range: This parameter establishes that the analytical method's response is directly proportional to the concentration of the analyte within a specific range. For simvastatin, methods have been validated over wide concentration ranges, from as low as 0.1 ng/mL in biological fluids to as high as 550 µg/mL for bulk drug analysis. nih.govsciencerepository.org A good correlation coefficient (r or R²), typically greater than 0.999, is indicative of excellent linearity. nih.govsciencerepository.org

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). For simvastatin analytical methods, intra- and inter-day precision values are typically required to be less than 15%, demonstrating the method's reproducibility. wjbphs.com

Accuracy: Accuracy reflects the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. For simvastatin, mean recovery values are generally expected to be within 98-102%. sciencerepository.orgijpsr.info

The following table presents a summary of validation parameters reported in various research studies for the analysis of simvastatin.

| Parameter | Finding | Matrix/Analyte | Analytical Technique | Reference |

| Linearity Range | 0.1–5 ng/mL | Muscle Tissue | LC-MS | nih.gov |

| Linearity Range | 1–16 µg/mL | Bulk Drug | HPLC | nih.gov |

| Linearity Range | 3.5–550.0 µg/mL | Bulk Drug | RP-HPLC | sciencerepository.org |

| Correlation Coefficient (r) | >0.9998 | Bulk Drug | RP-HPLC | sciencerepository.org |

| Correlation Coefficient (R²) | >0.999 | Bulk Drug | HPLC | nih.gov |

| Accuracy (Mean Recovery) | 91.4–100.1% | Muscle Tissue | LC-MS | nih.gov |

| Accuracy (Mean Recovery) | 100.71–102.18% | Bulk Drug | RP-HPLC | sciencerepository.org |

| Precision (%RSD) | 6.0–6.9% (Intra-day) | Muscle Tissue | LC-MS | nih.gov |

| Precision (%RSD) | <7.6% (Intra- and Inter-day) | Human Plasma | LC-MS/MS | wjbphs.com |

| Lower Limit of Quantitation (LLOQ) | 0.094 ng/mL | Human Plasma | LC-MS/MS | nih.gov |

Specificity, Selectivity, and Robustness Evaluation